REACTION_SMILES
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[CH2:11]1[CH2:12][O:13][CH2:14][CH2:15][NH:16]1.[CH2:33]1[O:34][CH2:35][CH2:36][CH2:37]1.[CH3:17][N:18]([CH3:19])[c:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1.[CH3:1][O:2][C:3]([CH:4]1[NH:5][C:6](=[O:9])[CH2:7][CH2:8]1)=[O:10].[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[C:3]([CH:4]1[NH:5][C:6](=[O:9])[CH2:7][CH2:8]1)(=[O:10])[N:16]1[CH2:11][CH2:12][O:13][CH2:14][CH2:15]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CCC(=O)N1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Type
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product
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Smiles
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O=C1CCC(C(=O)N2CCOCC2)N1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:11]1[CH2:12][O:13][CH2:14][CH2:15][NH:16]1.[CH2:33]1[O:34][CH2:35][CH2:36][CH2:37]1.[CH3:17][N:18]([CH3:19])[c:20]1[cH:21][cH:22][n:23][cH:24][cH:25]1.[CH3:1][O:2][C:3]([CH:4]1[NH:5][C:6](=[O:9])[CH2:7][CH2:8]1)=[O:10].[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[C:3]([CH:4]1[NH:5][C:6](=[O:9])[CH2:7][CH2:8]1)(=[O:10])[N:16]1[CH2:11][CH2:12][O:13][CH2:14][CH2:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CCC(=O)N1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(C(=O)N2CCOCC2)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |